molecular formula C15H13NO2 B12534289 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde CAS No. 819076-94-3

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde

Cat. No.: B12534289
CAS No.: 819076-94-3
M. Wt: 239.27 g/mol
InChI Key: WNDYVIUFQZEZDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the oxime linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the oxime group may interact with metal ions or other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is unique due to its combination of an aldehyde group, an oxime group, and a phenylethylidene linkage.

Properties

CAS No.

819076-94-3

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-(1-phenylethylideneamino)oxybenzaldehyde

InChI

InChI=1S/C15H13NO2/c1-12(14-5-3-2-4-6-14)16-18-15-9-7-13(11-17)8-10-15/h2-11H,1H3

InChI Key

WNDYVIUFQZEZDA-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=CC=C(C=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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